3,4-Dichloro-N-2-propynylbenzenamine
Description
3,4-Dichloro-N-2-propynylbenzenamine is a halogenated aromatic amine characterized by two chlorine atoms at the 3- and 4-positions of the benzene ring and a propargyl (2-propynyl) group attached to the nitrogen atom. Its molecular formula is C₉H₆Cl₂N, with a molar mass of 205.06 g/mol.
Properties
Molecular Formula |
C9H7Cl2N |
|---|---|
Molecular Weight |
200.06 g/mol |
IUPAC Name |
3,4-dichloro-N-prop-2-ynylaniline |
InChI |
InChI=1S/C9H7Cl2N/c1-2-5-12-7-3-4-8(10)9(11)6-7/h1,3-4,6,12H,5H2 |
InChI Key |
HAOZVOXAKAJGRU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables for Comparative Analysis
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| 3,4-Dichloro-N-2-propynylbenzenamine | C₉H₆Cl₂N | 205.06 | 3,4-Cl; N-propynyl | Pharmaceutical intermediates |
| 2,4-Dichloro-N-(propenyl-pyrrolidinylidene) | C₁₃H₁₃Cl₃N₂ | 303.61 | 2,4-Cl; propenyl-pyrrolidinylidene | Agrochemical research |
| 2-(4-Chloro-phenoxy)-dichlorobenzamide | C₁₇H₁₆Cl₃NO₂ | 372.67 | Amide; dichlorobenzyl | Bioactive molecule synthesis |
| 4-(Quinoxalinyl)-N,N-dimethylbenzenamine | C₂₂H₂₁N₃ | 327.43 | Quinoxaline; dimethylamine | Neuropharmacology |
Research Findings and Implications
- Reactivity : The propargyl group in this compound enables click chemistry applications (e.g., Huisgen cycloaddition), unlike propenyl or benzyl analogs .
- Biological Activity : Chlorine substituents enhance lipophilicity and membrane permeability compared to nitro or methyl groups, as seen in CAS 99-55-8 .
- Synthetic Utility: The absence of heterocycles in the target compound simplifies synthesis routes relative to quinoxaline or thiazole derivatives, which require multi-step heterocycle formation .
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